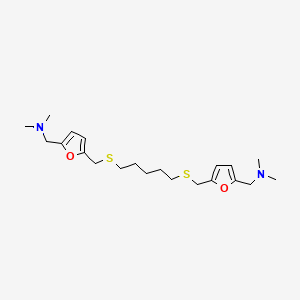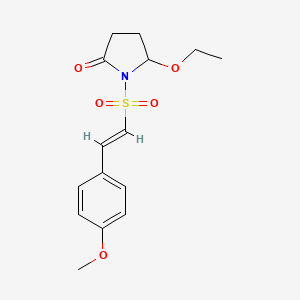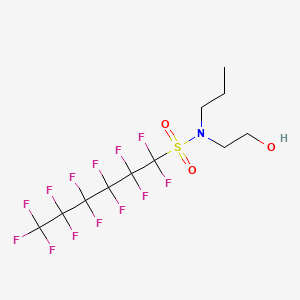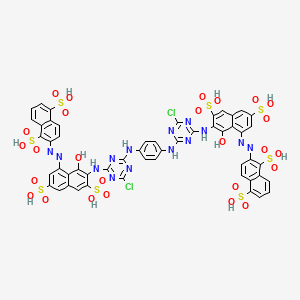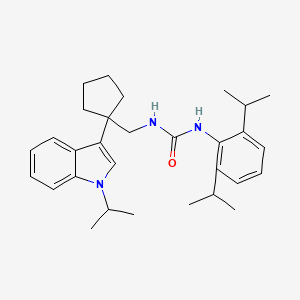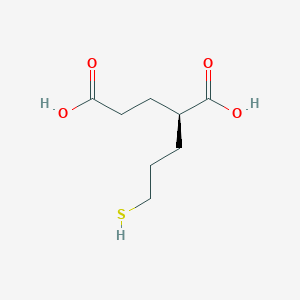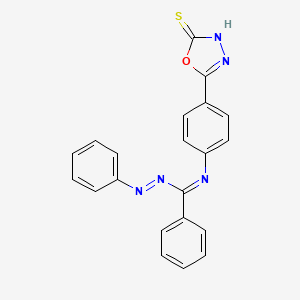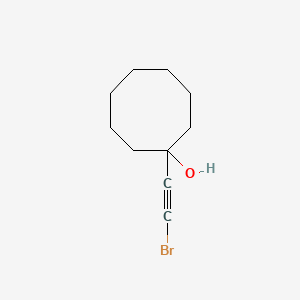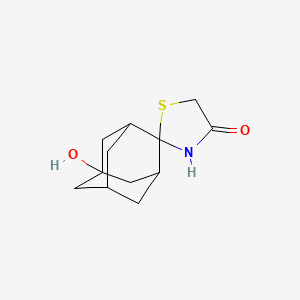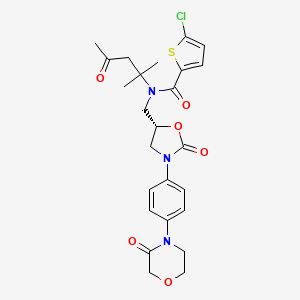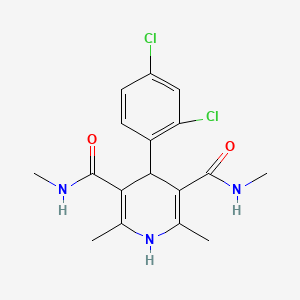
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N',2,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N’,2,6-tetramethyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxamide groups and a dichlorophenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N’,2,6-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of carboxamide groups and the dichlorophenyl group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N’,2,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N’,2,6-tetramethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl-: A closely related compound with similar structural features but different substituents.
4-(2,4-Dichlorophenyl)-3,5-pyridinedicarboxamide: Another similar compound with variations in the functional groups attached to the pyridine ring.
Uniqueness
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-N,N’,2,6-tetramethyl- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
161771-95-5 |
|---|---|
Molecular Formula |
C17H19Cl2N3O2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-8-13(16(23)20-3)15(11-6-5-10(18)7-12(11)19)14(9(2)22-8)17(24)21-4/h5-7,15,22H,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
LXSKTGQUUMYRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


